4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid
Overview
Description
“4-({[3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl}amino)benzoic acid” is a chemical compound with the CAS number 938022-07-2 . It’s available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.3 . More detailed physical and chemical properties were not found .Scientific Research Applications
Synthesis and Characterization :
- The compound has been involved in the synthesis of various organic molecules. For example, it played a role in the preparation of benzyl-7-3H and benzoyl-7-14C labeled compounds, which are useful in radiopharmaceuticals (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
- Additionally, it has been used in the synthesis of 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, which have potential anti-inflammatory properties (Hirai & Sugimoto, 1977).
Molecular and Structural Studies :
- Research has been conducted on its crystal structure, providing insights into the molecular conformation and potential applications in material science. For instance, a study on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed detailed molecular arrangements (Faizi, Ahmad, & Golenya, 2016).
Potential in Material Science :
- The compound has also been explored for its potential in material science. For example, its derivatives have been examined for doping polyaniline, a conductive polymer, suggesting applications in advanced materials (Amarnath & Palaniappan, 2005).
Chemical Reactions and Derivatives :
- It has been used in various chemical reactions to create novel compounds with potential biological activities. One study synthesized new 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives, indicating the versatility of this compound in organic chemistry (Avakyan, Vartanyan, & Sargsyan, 2017).
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-5-methyl-1,2-oxazol-4-yl)methylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-15(20)13-12(9(2)22-17-13)8-16-11-6-4-10(5-7-11)14(18)19/h4-7,16H,3,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSRJHZHZRZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CNC2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146146 | |
Record name | 3-Ethyl 4-[[(4-carboxyphenyl)amino]methyl]-5-methyl-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938022-07-2 | |
Record name | 3-Ethyl 4-[[(4-carboxyphenyl)amino]methyl]-5-methyl-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938022-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl 4-[[(4-carboxyphenyl)amino]methyl]-5-methyl-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001146146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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